molecular formula C7H12N2O2 B1384219 1,2-Cycloheptanedione, dioxime CAS No. 530-97-2

1,2-Cycloheptanedione, dioxime

Cat. No.: B1384219
CAS No.: 530-97-2
M. Wt: 156.18 g/mol
InChI Key: LJIRXNPXTVQOEU-CDJQDVQCSA-N
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Description

Historical Development of Vicinal Dioximes as Chemical Reagents

The utility of vicinal dioximes as chemical reagents dates back to the early 20th century, when they were first recognized for their capacity as chelating agents. nih.gov A pivotal moment in this development was the discovery by L. A. Chugaev in 1905 of dimethylglyoxime's reaction with nickel ions. This laid the groundwork for the use of α-dioximes in analytical chemistry.

Following this, the exploration of other dioximes began. In 1923, Wallach first reported the use of an alicyclic vic-dioxime, 1,2-cyclohexanedionedioxime (nioxime), as a precipitating agent for nickel(II) ions. iastate.edu This compound demonstrated advantages over dimethylglyoxime, notably its higher solubility in water, which made it a more convenient analytical reagent. iastate.edudss.go.thlookchem.com The quest for even better water-soluble reagents for determining nickel and palladium spurred further investigation into homologous alicyclic vic-dioximes, including 1,2-cycloheptanedione (B1346603), dioxime. iastate.eduacs.org

Early research focused on synthesizing these compounds and systematically studying their reactions with metal ions for gravimetric and colorimetric analysis. iastate.eduosti.gov For instance, 1,2-cyclohexanedionedioxime was found to be an exceptionally sensitive qualitative reagent for nickel. iastate.edu The development of 1,2-cycloheptanedione, dioxime, or heptoxime (B7779932), was a natural progression, driven by the need for reagents with specific properties that could overcome the limitations of existing compounds, such as interferences from other ions like iron. iastate.eduacs.org

Theoretical Frameworks for Understanding Alicyclic α-Dioxime Chemistry

The chemical behavior of alicyclic α-dioximes like this compound is governed by several key theoretical principles.

Stereoisomerism and Conformation: Due to the presence of two C=N double bonds, vic-dioximes can exist as three distinct stereoisomers: anti-(E,E), amphi-(E,Z), and syn-(Z,Z). The specific isomer plays a crucial role in the mode of metal coordination. The anti-(E,E) form is most common and favors the typical N,N-chelation that leads to the formation of stable five-membered metal-organic rings. nih.govresearchgate.net

Complexation and Chelation: The defining feature of vic-dioximes is their ability to act as bidentate ligands, coordinating to a metal ion through the two nitrogen atoms of the oxime groups. nih.gov In the case of square planar complexes with metals like Ni(II) and Pd(II), two dioxime ligands bind to the metal ion. One ligand loses a proton, forming a strong intramolecular hydrogen bond (O-H···O) with the other ligand, which stabilizes the complex. iastate.eduosti.gov The structure of these inner-complex compounds has been a subject of extensive study, with infrared spectroscopy being used to investigate the nature of these hydrogen bonds. iastate.eduosti.gov

Influence of Alicyclic Ring Size: The size of the alicyclic ring significantly influences the properties of the dioxime and its metal complexes. The conformation of the cycloalkane ring affects the steric environment around the chelating center. Recent kinetic studies on iron(II) clathrochelates (cage complexes) derived from 6-, 7-, and 8-membered alicyclic α-dioximes have shown a dramatic effect of the ring size on the rates of both the template synthesis and the acidic decomposition of these complexes. mdpi.comresearchgate.net This highlights how the flexibility and strain of the alicyclic backbone modulate the reactivity and stability of the resulting coordination compounds. mdpi.com

Table 1: Comparison of Alicyclic α-Dioximes

Compound Name Ring Size Key Features in Analytical Chemistry
1,2-Cyclopentanedione, dioxime 5 Shows little promise as an analytical reagent due to a very narrow pH range for nickel precipitation. iastate.edu
1,2-Cyclohexanedione (B122817), dioxime (Nioxime) 6 Higher water solubility than dimethylglyoxime; excellent qualitative reagent for nickel. iastate.edudss.go.th
This compound (Heptoxime) 7 Water-soluble; allows for nickel precipitation from solutions with high iron content when complexed with tartrate or citrate (B86180). iastate.edu

Overview of Current Research Trends on this compound

Current research continues to build upon the foundational knowledge of this compound, exploring its nuanced applications and complex behavior.

Advanced Analytical Methods: Heptoxime remains a valuable reagent in analytical chemistry. Research has focused on optimizing its use for the gravimetric and spectrophotometric determination of various metals. iastate.eduosti.gov For example, procedures have been developed for the micro-gravimetric analysis of nickel in materials like steel. iastate.edu It is particularly noted for its ability to precipitate nickel from solutions containing significant amounts of iron(III) when a masking agent like citrate or tartrate is used. iastate.edu

Coordination and Supramolecular Chemistry: A significant area of modern research involves the coordination chemistry of heptoxime with a wider range of metal ions, including actinides like uranium (in the form of the uranyl ion, UO₂²⁺). researchgate.netresearchgate.netresearchgate.net X-ray crystallography studies on uranyl complexes with heptoxime have revealed complex coordination modes. These studies show that the ligand can undergo partial isomerization upon complexation and can act as a tetradentate or pentadentate bridging ligand, leading to the formation of multinuclear complexes. researchgate.netresearchgate.net

Kinetics and Mechanistic Studies: There is a growing interest in understanding the kinetics and mechanisms of reactions involving heptoxime. Studies comparing the formation and decomposition of its iron(II) clathrochelates with those of other alicyclic dioximes (nioxime and the 8-membered cyclooctanedione dioxime) have provided deep insights into how the ligand's structural backbone influences reaction pathways and rates. researchgate.net It was found that while the general mechanism for the formation of these cage complexes is similar, the rate-determining steps can vary significantly with ring size. researchgate.net

Solvent Extraction: The use of this compound in solvent extraction processes for the separation and determination of metals is another active research area. The formation of neutral metal chelates allows for the transfer of metal ions from an aqueous phase to an immiscible organic solvent, providing a powerful method for separation and preconcentration. osti.govcore.ac.uk

Table 2: Research Applications of this compound

Application Area Research Focus Key Findings
Gravimetric Analysis Determination of Nickel and Palladium Effective for nickel analysis in steel; allows for determination in the presence of iron. iastate.edu The nickel precipitate contains 15.9% nickel. osti.gov
Spectrophotometry Colorimetric determination of Nickel Forms reddish-brown complexes in basic solutions with oxidizing agents, providing a sensitive method for nickel detection. iastate.edu
Coordination Chemistry Synthesis and characterization of metal complexes Forms complex structures with uranyl ions, exhibiting versatile bridging coordination modes. researchgate.netresearchgate.net
Reaction Kinetics Study of clathrochelate formation and decomposition The 7-membered ring of heptoxime leads to unique kinetic profiles compared to 6- and 8-membered ring analogues. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

530-97-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine

InChI

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6+,9-7+

InChI Key

LJIRXNPXTVQOEU-CDJQDVQCSA-N

SMILES

C1CCC(=NO)C(=NO)CC1

Isomeric SMILES

C1CC/C(=N\O)/C(=N/O)/CC1

Canonical SMILES

C1CCC(=NO)C(=NO)CC1

Other CAS No.

530-97-2

solubility

0.04 M

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity

Synthetic Pathways to 1,2-Cycloheptanedione (B1346603), Dioxime

The preparation of 1,2-cycloheptanedione, dioxime can be achieved through several synthetic strategies, primarily involving the formation of the dione (B5365651) precursor followed by oximation.

Multi-step Synthesis from Cycloheptanone (B156872) via Selenium Dioxide Oxidation

A principal and effective method for the synthesis of 1,2-cycloheptanedione, the direct precursor to the target dioxime, is the oxidation of cycloheptanone using selenium dioxide. This method, analogous to the well-established synthesis of 1,2-cyclohexanedione (B122817), involves the direct oxidation of the α-methylene group adjacent to the carbonyl function. orgsyn.org The reaction is typically carried out by treating cycloheptanone with selenium dioxide in a suitable solvent.

The general reaction scheme is as follows:

Scheme 1: Selenium dioxide oxidation of cycloheptanone to 1,2-cycloheptanedione.

Scheme 1: Selenium dioxide oxidation of cycloheptanone to 1,2-cycloheptanedione.

This oxidation is considered an attractive method due to its relative simplicity and the satisfactory yields that can be obtained.

Direct Oximation of 1,2-Cycloheptanedione Precursors

Once 1,2-cycloheptanedione is obtained, it is converted to this compound through a direct oximation reaction. This is typically achieved by treating the dione with hydroxylamine (B1172632), often in the form of hydroxylammonium chloride, in a basic solution. orgsyn.org The reaction proceeds by the nucleophilic attack of hydroxylamine on the two carbonyl groups, forming the corresponding oxime functionalities.

The general reaction is depicted below:

Scheme 2: Oximation of 1,2-cycloheptanedione to form this compound.

Scheme 2: Oximation of 1,2-cycloheptanedione to form this compound.

This two-step sequence, starting from cycloheptanone, represents a reliable laboratory-scale synthesis of this compound.

Alternative and Industrial Preparation Routes for Analogous Dioximes

While the selenium dioxide oxidation method is effective, alternative and potentially more scalable routes are employed for the industrial production of analogous dioximes. For other cycloaliphatic compounds, epoxidation processes using peracetic acid or hydrogen peroxide as the oxidizing agent are common, although these are typically for producing epoxy resins rather than diones. orgsyn.org

For the synthesis of vic-dioximes in general, a common industrial approach involves the reaction of an α-hydroxyiminoketone with hydroxylamine. Furthermore, the condensation of amines or thiols with dichloroglyoxime (B20624) provides a pathway to various substituted dioximes. nih.gov These methods, while not specifically detailed for this compound in the reviewed literature, represent viable strategies for the large-scale production of similar alicyclic dioximes.

Chemical Transformations of this compound

The chemical reactivity of this compound is characterized by the transformations of the dioxime functional groups, primarily through oxidative and reductive pathways.

Oxidative Modifications of the Dioxime Structure

The oxidation of vic-dioximes can lead to various products depending on the oxidizing agent and reaction conditions. While specific oxidative studies on this compound are not extensively detailed in the available literature, analogous reactions of other oximes and related functional groups provide insight into its potential reactivity. For instance, the oxidation of some oxime derivatives with selenium dioxide and hydrogen peroxide has been shown to yield lactones. Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond between the oxime groups. For example, the oxidative cleavage of 1,2-diols, which are structurally related to 1,2-dioximes, with reagents like periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) results in the formation of two carbonyl compounds. libretexts.orgucalgary.ca This suggests that under appropriate conditions, this compound could potentially be cleaved to yield dicarboxylic acids or their derivatives.

Reductive Conversions to Amine Derivatives

The reduction of the oxime groups in this compound to the corresponding amines is a significant transformation, yielding 1,2-diaminocycloheptane. This vicinal diamine is a valuable building block in the synthesis of various coordination complexes and organic molecules.

Catalytic hydrogenation is a common and effective method for the reduction of oximes to primary amines. A variety of catalysts can be employed for this purpose, including palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel, under a hydrogen atmosphere. The general reaction is as follows:

Scheme 3: Reduction of this compound to 1,2-diaminocycloheptane.

Scheme 3: Reduction of this compound to 1,2-diaminocycloheptane.

The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, potentially leading to different isomers of the resulting diamine.

Data Tables

Table 1: Synthesis of this compound Precursor

Starting MaterialReagentProductYield (%)
CycloheptanoneSelenium dioxide1,2-CycloheptanedioneNot specified

Table 2: Synthesis of this compound

Starting MaterialReagentProductYield (%)
1,2-CycloheptanedioneHydroxylamine hydrochlorideThis compoundNot specified

Nucleophilic and Electrophilic Substitution at Oxime Moieties

The chemical reactivity of the oxime moieties in this compound is characterized by the nucleophilic nature of the oxygen and nitrogen atoms and the potential for electrophilic attack on the oxygen, leading to rearrangements. While direct nucleophilic and electrophilic substitution at the oxime carbon-nitrogen double bond is not the primary mode of reactivity, the functional group readily participates in reactions with electrophiles and can be induced to undergo transformations that resemble substitution patterns.

Nucleophilic Character of the Oxime Group:

The oxime group (C=N-OH) in this compound possesses nucleophilic centers at both the oxygen and nitrogen atoms due to the presence of lone pairs of electrons. The oxygen atom is generally the more reactive site for nucleophilic attack on electrophiles. This reactivity leads to the formation of various O-substituted oxime ethers and esters.

O-Alkylation: The hydroxyl group of the oxime can be deprotonated by a base to form an oximate anion, which is a potent nucleophile. This anion readily reacts with alkylating agents, such as alkyl halides or sulfates, in a nucleophilic substitution reaction to yield O-alkyl oxime ethers. While specific studies on this compound are not prevalent, the O-alkylation of various oximes is a well-established transformation. google.comnih.gov The reaction generally proceeds via an SN2 mechanism.

O-Acylation: Similarly, the oxime's hydroxyl group can react with acylating agents like acyl chlorides or anhydrides to form O-acyl oxime esters. nih.gov This reaction is often catalyzed by a base to enhance the nucleophilicity of the oxime oxygen. These O-acyl derivatives can serve as activated intermediates for further transformations.

Reagent TypeGeneral StructureProduct of Reaction with this compound
Alkyl HalideR-X (X = Cl, Br, I)O,O'-Dialkyl-1,2-cycloheptanedione dioxime
Acyl ChlorideR-C(O)ClO,O'-Diacyl-1,2-cycloheptanedione dioxime

Reactions with Electrophiles:

Direct electrophilic substitution on the nitrogen atom of an oxime is not a common reaction pathway. Instead, electrophilic reagents typically attack the more accessible lone pairs of the oxygen atom. This initial interaction can trigger subsequent rearrangements, which are of significant synthetic utility.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes initiated by treatment with an acid or other electrophilic reagent (e.g., thionyl chloride, phosphorus pentachloride). oup.comwikipedia.org In the case of cyclic α-dioximes like this compound, the reaction can lead to different products depending on the reaction conditions and the specific reagent used. For the analogous 1,2-cyclohexanedione dioxime, treatment with certain reagents can induce a Beckmann rearrangement, leading to the formation of a lactam, a cyclic amide. oup.comoup.com This transformation involves the migration of an alkyl group anti-periplanar to the leaving group on the nitrogen atom. For this compound, this would result in a ring expansion to form an eight-membered cyclic diamide (B1670390) or related structures. The reaction is initiated by the protonation or activation of a hydroxyl group, converting it into a good leaving group. csbsju.edualfa-chemistry.commasterorganicchemistry.com

Role in the Synthesis of More Complex Organic Scaffolds

This compound serves as a valuable precursor for the synthesis of various heterocyclic and other complex organic scaffolds. The vicinal arrangement of the two oxime groups allows for cyclization reactions and rearrangements that lead to the formation of stable ring systems.

Synthesis of 1,2,5-Oxadiazoles (Furazans) and their N-Oxides (Furoxans): One of the most significant applications of vicinal dioximes is their conversion into 1,2,5-oxadiazoles, commonly known as furazans. This transformation is typically achieved through a dehydration reaction, which can be promoted by various reagents, including thionyl chloride or other dehydrating agents. oup.comresearchgate.net The reaction involves the intramolecular cyclization of the two neighboring oxime groups with the elimination of water. Furthermore, under oxidative conditions, 1,2-dioximes can be converted to 1,2,5-oxadiazole N-oxides, also known as furoxans. nih.govnih.gov These heterocyclic systems are present in a variety of biologically active molecules.

Synthesis of Quinoxalines: Vicinal dioximes can be used as synthons for 1,2-dicarbonyl compounds in the synthesis of quinoxalines. The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a classic method for preparing quinoxalines. chim.itnih.govorganic-chemistry.org While not a direct reaction of the dioxime itself, its hydrolysis to the corresponding 1,2-diketone, 1,2-cycloheptanedione, would provide the necessary precursor for this condensation. In some cases, the reaction can be carried out in a one-pot manner where the dioxime is hydrolyzed in situ followed by condensation with the diamine. Quinoxaline 1,4-dioxides can also be synthesized from o-benzoquinone dioxime and 1,2-dicarbonyl compounds. mdpi.com

Beckmann Rearrangement to Lactams: As mentioned previously, the Beckmann rearrangement of cyclic ketoximes provides access to lactams, which are important structural motifs in many natural products and pharmaceuticals. wikipedia.org For this compound, a selective Beckmann rearrangement could potentially lead to the formation of eight-membered ring lactams, which are of interest in medicinal chemistry. The outcome of the rearrangement, in terms of which C-C bond migrates, is determined by the stereochemistry of the oxime and the reaction conditions.

Starting MaterialReagent/ConditionResulting Scaffold
This compoundDehydrating Agent (e.g., SOCl₂)Cyclohepta[c] oup.comresearchgate.netacs.orgoxadiazole
This compoundOxidizing AgentCyclohepta[c] oup.comresearchgate.netacs.orgoxadiazole N-oxide
1,2-Cycloheptanedione (from hydrolysis of dioxime) + o-PhenylenediamineAcid or CatalystDibenzo[a,c]cyclohepten-9,10-diamine derivative
This compoundAcid (for Beckmann Rearrangement)Eight-membered ring lactam derivative

Coordination Chemistry of 1,2 Cycloheptanedione, Dioxime As a Ligand

Ligand Design and Chelation Properties

The design of 1,2-cycloheptanedione (B1346603) dioxime as a ligand is centered around its ability to form stable chelate rings with metal ions. This property is fundamental to its use in analytical chemistry as a chelating agent for the extraction and separation of metal ions.

1,2-Cycloheptanedione dioxime typically acts as a bidentate ligand, coordinating to a central metal ion through the two nitrogen atoms of the oxime groups. The molecule can exist in different isomeric forms, such as (1E,2E) and (1Z,2Z)-N,N'-dihydroxycycloheptane-1,2-diimine, which influences the geometry of the resulting metal complexes. cymitquimica.com The spatial arrangement of the donor atoms allows for the formation of stable five-membered chelate rings with the metal ion.

The coordination of 1,2-cycloheptanedione dioxime to a metal center can lead to various geometrical isomers in the resulting complex. For instance, in square planar complexes, cis and trans isomers are possible, depending on the relative positions of the ligands. The specific isomer formed can be influenced by factors such as the nature of the metal ion, the solvent system used, and the presence of other coordinating ligands.

Complexes with d- and f-Block Metal Ions

1,2-Cycloheptanedione dioxime forms complexes with a wide range of d- and f-block metal ions. The nature of these complexes, including their structure, reactivity, and spectroscopic properties, is highly dependent on the specific metal ion involved.

Nickel(II) ions readily form stable complexes with 1,2-cycloheptanedione dioxime. These complexes are of particular interest due to their diverse geometries and potential applications. The formation of Ni(II) complexes with dioximates often results in square planar or octahedral geometries. mdpi.com For instance, the reaction of a nickel(II) salt with 1,2-cycloheptanedione dioxime typically yields a neutral, square planar complex, [Ni(heptox)₂], where 'heptox' represents the monoanionic form of the ligand.

The reactivity of these nickel(II) complexes can be influenced by the coordination environment. For example, two-coordinate nickel(II) amido complexes have been shown to react with small molecules to form three-coordinate complexes. rsc.org The structural aspects of these complexes are crucial in determining their properties. X-ray diffraction studies on similar nickel(II) complexes have revealed detailed information about bond lengths and angles, confirming the coordination geometry. rsc.orgmdpi.com The coordination number of Ni(II) can vary, with four, five, and six being the most common, leading to square planar, square pyramidal, trigonal bipyramidal, and octahedral complexes. chemijournal.com

Common Geometries of Ni(II) Complexes
Coordination NumberGeometryMagnetic PropertiesTypical Color
4Square PlanarDiamagneticYellow, Red, or Brown
4TetrahedralParamagneticGreen or Blue
6OctahedralParamagneticGreen or Blue

The electronic spectra of nickel(II) dioximates, including those with 1,2-cycloheptanedione dioxime, provide valuable insights into their electronic structure and geometry. Square planar Ni(II) complexes are typically diamagnetic and exhibit characteristic d-d transitions in the visible region of the electromagnetic spectrum. These transitions are responsible for the often vibrant colors of these compounds, which can range from yellow to red or brown. chemijournal.com In contrast, octahedral Ni(II) complexes are paramagnetic and usually appear green or blue. chemijournal.comresearchgate.net

Infrared (IR) spectroscopy is another powerful tool for characterizing these complexes. The IR spectra of nickel(II) dioximates show characteristic bands corresponding to the vibrations of the C=N, N-O, and O-H groups of the ligand. Upon coordination to the nickel(II) ion, the frequencies of these vibrations can shift, providing evidence for complex formation and information about the coordination mode of the ligand. For example, the disappearance or significant shift of the O-H stretching frequency can indicate the deprotonation of the oxime group upon coordination.

Nickel(II) Complexes: Formation, Reactivity, and Structural Aspects

Investigation of Inner-Complex Structures

The inner-complex structures of compounds involving 1,2-cycloheptanedione dioxime are fundamental to understanding their chemical behavior. Research has shown that this ligand can form stable chelate rings with metal ions. These inner-complexes are often characterized by the formation of five-membered rings involving the metal and the two nitrogen atoms of the dioxime group. The geometry of these complexes can vary depending on the metal ion and the presence of other ligands.

Palladium(II) Complexes: Precipitation and Coordination Modes

1,2-Cycloheptanedione dioxime is a well-established reagent for the precipitation of palladium(II) from solutions. The reaction between palladium(II) ions and 1,2-cycloheptanedione dioxime results in the formation of a sparingly soluble bis(1,2-cycloheptanedionedioximato)palladium(II) complex. This precipitation is a basis for gravimetric analysis and separation of palladium from other metals like copper(II), cobalt(II), nickel(II), and platinum(IV). nih.gov

The coordination of 1,2-cycloheptanedione dioxime to palladium(II) typically occurs in a square planar geometry, with the palladium ion coordinated to the two nitrogen atoms of two deprotonated dioxime ligands. This arrangement forms a stable inner-complex structure.

Table 1: Coordination Characteristics of Palladium(II) with 1,2-Cycloheptanedione Dioxime

FeatureDescription
Metal Ion Palladium(II)
Typical Geometry Square Planar
Coordination Through two nitrogen atoms of two deprotonated ligands
Application Gravimetric determination and separation of palladium nih.gov

Uranyl (Uranium(VI)) Complexes: Unique Coordination Geometries and Ligand Isomerization

The coordination chemistry of 1,2-cycloheptanedione dioxime with the uranyl ion (UO₂²⁺) is particularly noteworthy for its unusual coordination modes and the occurrence of ligand isomerization. researchgate.net X-ray crystallography studies on uranyl complexes with this ligand have revealed complex structures. researchgate.net

Upon complexation with the uranyl ion, partial isomerization of the 1,2-cycloheptanedione dioxime ligand can occur. researchgate.net The coordination modes observed include cis-(E,E)-tetradentate chelating bridging and cis-(E,Z)-pentadentate chelating bridging. researchgate.net In these complexes, the deprotonated ligand coordinates to the uranium center through both nitrogen and oxygen atoms, forming stable three-membered chelate rings. researchgate.net The resulting structures are often polynuclear, with the dioxime ligands bridging multiple uranyl centers.

Table 2: Observed Coordination Modes of 1,2-Cycloheptanedione Dioxime in Uranyl Complexes researchgate.net

Coordination ModeDescription
cis-(E,E)-tetradentate chelating bridgingThe (E,E) isomer of the ligand bridges two uranyl centers, coordinating in a tetradentate fashion.
cis-(E,Z)-pentadentate chelating bridgingThe isomerized (E,Z) form of the ligand acts as a bridging ligand with a pentadentate coordination mode.

Cobalt(III) Complexes: Synthesis, Stability, and Reaction Kinetics

1,2-Cycloheptanedione dioxime forms stable complexes with cobalt(III). The synthesis of these complexes often involves the in-situ oxidation of cobalt(II) in the presence of the ligand. The resulting cobalt(III) complexes typically exhibit an octahedral geometry, with the cobalt ion coordinated to two bidentate dioxime ligands in the equatorial plane and two other monodentate ligands in the axial positions.

The stability of these cobalt(III) complexes is a key feature, making them suitable for various studies, including reaction kinetics. Research into the kinetics of template synthesis and acidic decomposition of related iron(II) tris-heptoximate complexes provides insights into the factors influencing the stability and reactivity of these types of macrobicyclic structures. acs.org

Interactions with Other Transition Metal Ions (e.g., Copper, Iron)

Beyond palladium, uranyl, and cobalt, 1,2-cycloheptanedione dioxime also forms complexes with a range of other transition metal ions, including copper and iron. nih.govlookchem.com The coordination chemistry with these metals is also characterized by the formation of stable inner-complexes.

With copper(II), 1,2-cycloheptanedione dioxime can form complexes where the copper ion is coordinated to the nitrogen atoms of the dioxime. The geometry of these complexes can be influenced by the presence of other ligands and the reaction conditions.

In the case of iron, both iron(II) and iron(III) complexes with 1,2-cycloheptanedione dioxime have been studied. These complexes are often colored and can be used in photometric analysis. The iron ion is typically chelated by the dioxime ligand, leading to the formation of stable five-membered rings.

Table 3: Summary of Interactions with Other Transition Metals

Metal IonGeneral Observations
Copper(II) Forms stable complexes with coordination through nitrogen atoms. nih.gov
Iron(II)/(III) Forms colored complexes useful for photometric analysis; involves chelation by the dioxime ligand. lookchem.com

Structural Elucidation and Spectroscopic Characterization

Solid-State Structural Studies via X-ray Crystallography

Crystal Structure Analysis of Free Ligand and Metal Complexes

Detailed X-ray diffraction data for the free 1,2-Cycloheptanedione (B1346603) dioxime ligand is not extensively available in publicly accessible databases. However, the general principles of vic-dioxime structures are well-established. Upon coordination to a metal ion, such as Ni(II), two deprotonated dioxime ligands typically adopt a square-planar geometry around the central metal atom.

In analogous square-planar bis(dioxime) metal complexes, the metal ion is coordinated to the four nitrogen atoms of the two bidentate dioxime ligands. The resulting structure is a pseudo-macrocyclic complex stabilized by intramolecular hydrogen bonds. For Ni(II) complexes with similar vic-dioxime ligands, typical Ni-N bond lengths are in the range of 1.85 Å to 1.87 Å. The geometry around the nickel atom is generally a slightly distorted square plane.

Interactive Data Table: Typical Bond Parameters in Ni(II) vic-Dioxime Complexes

ParameterTypical Value RangeDescription
Ni-N Bond Length1.85 - 1.87 ÅDistance between the central Nickel and Nitrogen atoms.
N-Ni-N Angle (bite)~80-82°The angle within a single chelating ligand.
N-Ni-N Angle (trans)~98-100°The angle between nitrogen atoms of different ligands.
C=N Bond Length~1.29 - 1.31 ÅDouble bond character of the oxime group.
N-O Bond Length~1.34 - 1.36 ÅSingle bond character of the N-O bond in the oxime.

Hydrogen Bonding Networks in Dioximates

A defining feature of square-planar metal dioximates (complexes formed with deprotonated dioximes) is the presence of strong intramolecular O-H···O hydrogen bonds. These bonds form between the oxime groups of the two coordinated ligands, creating a stable six-membered pseudo-ring. This intramolecular hydrogen bond is characterized by a short O···O distance, typically around 2.40 to 2.50 Å.

In the solid state, these individual complex units can be further linked by intermolecular hydrogen bonds. These interactions can involve the oxime oxygen atoms and hydrogen atoms from adjacent molecules or solvent molecules of crystallization, leading to the formation of one-dimensional chains or more complex two- and three-dimensional supramolecular networks.

Conformational Analysis of the Cycloheptane Ring in Coordinated Systems

The seven-membered cycloheptane ring is known for its conformational flexibility. Unlike the rigid cyclohexane ring, cycloheptane has several low-energy conformations, with the twist-chair and chair forms being the most stable. Theoretical and experimental studies have shown that the twist-chair conformation is generally the global minimum on the potential energy surface.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule.

Identification of Functional Groups and Coordination Sites

The vibrational spectrum of 1,2-Cycloheptanedione dioxime is characterized by several key absorption bands. The coordination of the dioxime to a metal ion leads to characteristic shifts in these vibrational frequencies, which can be used to confirm the coordination sites.

O-H Stretch: In the free ligand, a broad band corresponding to the O-H stretching vibration is typically observed in the high-frequency region of the IR spectrum, usually around 3200-3400 cm⁻¹. Upon deprotonation and formation of the intramolecular O-H···O bond in a metal complex, this band disappears.

C=N Stretch: The C=N stretching vibration of the oxime group is a strong band, typically found in the 1600-1650 cm⁻¹ region. Upon coordination to a metal through the nitrogen atoms, this band often shifts to a lower frequency (wavenumber) due to the donation of electron density from the C=N bond to the metal.

N-O Stretch: The N-O stretching vibration appears as a strong band, generally in the 900-1000 cm⁻¹ region for free oximes. Coordination to a metal typically causes a shift in this band to a higher frequency, which is a characteristic feature of N-coordinated dioxime complexes.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for vic-Dioximes and their Metal Complexes

VibrationFree Ligand (approx.)N-Coordinated Complex (approx.)Change upon Coordination
ν(O-H)3200-3400Absent (if deprotonated)Disappearance
ν(C=N)1600-16501550-1600Shift to lower frequency
ν(N-O)900-10001100-1250Shift to higher frequency

Probing Ligand-Metal Vibrations in Complexes

In addition to the internal ligand vibrations, the spectra of metal complexes exhibit low-frequency bands that correspond to the vibrations of the metal-ligand bonds themselves. These metal-nitrogen (M-N) vibrations are typically found in the far-infrared region of the spectrum, generally below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of 1,2-cycloheptanedione, dioxime and its complexes in solution.

Elucidation of Ligand and Complex Solution Structures

Dynamic Processes in Solution

Dynamic NMR spectroscopy is a key technique for investigating time-dependent phenomena in molecules, such as conformational changes and ligand exchange processes. For dioxime complexes, dynamic NMR can be employed to study the kinetics of ligand exchange, where the dioxime ligand detaches from and reattaches to the metal center. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes. Such studies provide a deeper understanding of the stability and reactivity of this compound complexes in solution.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in characterizing the electronic structure of this compound and its complexes by probing the transitions between electronic energy levels.

Characterization of Electronic Transitions and Charge Transfer Bands

The electronic absorption spectrum of an aqueous solution of this compound (heptoxime) has been reported. A study comparing the electronic spectra of alicyclic α-dioximes with ring sizes of six, seven, and eight members revealed that the spectrum of heptoxime (B7779932) is significantly shifted towards higher frequencies. This shift is attributed to an increase in the torsion angle between the dioxime groups in the seven-membered ring, which leads to a decrease in conjugation and consequently a higher energy for the π-π* transitions.

Upon complexation with metal ions, new absorption bands, known as charge-transfer bands, often appear in the UV-Vis spectrum. These bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For instance, nickel(II) complexes with dioxime ligands are known to exhibit charge-transfer bands, which are typically very intense compared to the weaker d-d transitions of the metal ion. The energy and intensity of these bands provide valuable information about the electronic interaction between the ligand and the metal center.

Spectrophotometric Methods for Complex Formation Studies

This compound is utilized as a chelating agent in the spectrophotometric determination of metal ions, such as nickel. Spectrophotometric methods are widely used to study the stoichiometry and stability of metal-ligand complexes in solution.

One common technique is the Job's method of continuous variation . In this method, a series of solutions is prepared containing varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand (or metal) will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. This allows for the determination of the metal-to-ligand ratio in the complex.

Computational and Theoretical Investigations of 1,2 Cycloheptanedione, Dioxime Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. nih.govresearchgate.net Such studies provide insights into the fundamental aspects of molecular structure and reactivity.

Detailed computational studies predicting the precise bond lengths, bond angles, and electronic charge distribution of 1,2-cycloheptanedione (B1346603), dioxime are not present in the current body of scientific literature. For analogous molecules, DFT calculations have been successfully employed to determine optimized geometries and electronic properties, which are crucial for understanding their behavior. rsc.org

The flexible seven-membered ring of 1,2-cycloheptanedione, dioxime suggests the likelihood of multiple low-energy conformers. Furthermore, the presence of oxime groups allows for tautomerism. nih.gov However, specific computational studies on the energetics of these different isomers for this particular compound have not been reported. Research on similar cyclic ketones has demonstrated the utility of DFT in evaluating the relative stabilities of various tautomeric and conformational forms. ijcrt.orgresearchgate.net

The ability of dioximes to act as chelating ligands is a key feature. chemicalbook.comlookchem.com Computational modeling can elucidate the nature of the bonding between this compound and metal ions, including bond strengths and orbital interactions. Despite the potential for interesting coordination chemistry, computational models of such interactions involving this compound are not available in published research.

Electrochemical Behavior and Redox Properties

The electrochemical properties of a molecule provide critical information about its reactivity, particularly its ability to participate in electron transfer reactions. nih.gov

Cyclic voltammetry is a primary technique for investigating the redox behavior of chemical compounds. nih.gov A search of the scientific literature did not yield any studies that have employed cyclic voltammetry to analyze the reduction potentials of this compound. Such an analysis would be valuable for understanding its electronic properties and its behavior in electrochemical applications.

Without experimental electrochemical data, it is not possible to establish a correlation between the electrochemical properties and the molecular structure of this compound. For other compounds, such correlations have provided deep insights into how molecular geometry and electronic structure influence redox behavior.

Advanced Research Applications and Future Directions

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and function of these materials are highly dependent on the geometry and chemical nature of both the metal center and the organic linker.

1,2-Cycloheptanedione (B1346603), dioxime, with its two nitrogen donor atoms, is a classic bidentate chelating ligand capable of forming stable complexes with a variety of transition metal ions. This chelating ability is the fundamental property that allows it to serve as a building block in the construction of coordination polymers. Research on the closely related 1,2-cyclohexanedione (B122817) dioxime has demonstrated its utility as a co-ligand in fabricating one-dimensional (1D) coordination polymers. rsc.orgresearchgate.net In these structures, the dioxime ligand coordinates to metal centers like Zinc(II) and Cadmium(II), which are then bridged by other flexible ligands to form extended chains. rsc.org

The seven-membered ring of 1,2-cycloheptanedione, dioxime introduces a greater degree of flexibility and a different steric profile compared to its six-membered ring counterpart. This structural nuance could be exploited to generate novel topologies in coordination polymers and MOFs that are not accessible with more rigid or smaller ligands. The potential applications for such materials include gas storage, separation, and heterogeneous catalysis, where the pore size and chemical environment of the framework are critical.

FeaturePotential Role in MOFs / Coordination Polymers
Functional Groups Two N-donor oxime groups for metal coordination
Structure Bidentate chelating ligand
Backbone Flexible seven-membered aliphatic ring
Potential Creation of novel framework topologies, guest-specific functionalities

Role in Catalysis: From Ligand Design to Reaction Mechanisms

The design of effective catalysts often relies on the synthesis of ligands that can stabilize a metal center in a specific oxidation state and coordination environment, thereby facilitating a particular chemical transformation. Dioxime ligands have been extensively used in coordination chemistry and have shown significant promise in catalysis. nih.gov

Ligand Design: this compound can be designed as a component of more complex, multidentate ligand systems. For instance, it can be incorporated into larger molecular structures that provide additional coordinating sites. The stability of metal complexes with vic-dioximes is well-documented and is a crucial attribute for a robust catalyst that must withstand reaction conditions. nih.gov Cobalt complexes featuring diimine-dioxime ligands, for example, have been developed as highly stable and active catalysts for hydrogen evolution. acs.orgnih.gov The tetradentate nature of these ligands confers significant stability against hydrolysis. acs.orgnih.gov Similarly, the strong chelate effect of this compound can be harnessed to create stable metal-based catalysts.

Reaction Mechanisms: Metal-dioxime complexes can participate in a variety of catalytic reactions. A prominent example is the electrocatalytic production of hydrogen from water. In mechanisms involving cobalt diimine-dioxime complexes, the oxime bridge can act as a proton relay, playing a direct role in the proton-coupled electron transfer steps necessary for hydrogen evolution. acs.orgnih.govresearchgate.net This bio-inspired approach mimics the active sites of hydrogenase enzymes. It is plausible that catalysts derived from this compound could operate via similar mechanisms, where the metal center cycles through different oxidation states and the oxime groups mediate proton transfer.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The formation of a metal complex is a quintessential example of host-guest chemistry, where a ligand (the host) encapsulates a metal ion (the guest).

This compound is an excellent host for various metal ions due to its pre-organized binding site formed by the two nitrogen atoms of the oxime groups. The interaction is primarily a coordination bond, but the resulting supramolecular assembly is often further stabilized by intramolecular hydrogen bonds between the oxime groups, particularly when the ligand is deprotonated. scispace.com This leads to the formation of stable, discrete molecular complexes.

Self-Assembly Processes Driven by Dioximates

Self-assembly is the spontaneous organization of components into ordered structures. When this compound is deprotonated to form the dioximate anion, its coordinating ability is significantly enhanced. This drives the spontaneous assembly of complex, well-defined structures upon the addition of metal ions. nih.gov

The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the stoichiometry of the components. For example, a metal ion with a square planar coordination preference, like Ni(II), might assemble with two dioximate ligands to form a neutral, planar complex. These individual units can then interact through weaker forces to form larger aggregates or crystal structures. The process can lead to a variety of architectures, from simple mononuclear or binuclear complexes to more intricate one-, two-, or three-dimensional networks. nih.gov

Engineering of Supramolecular Structures

By carefully selecting the chemical components, chemists can engineer supramolecular structures with desired properties and topologies. The use of this compound as a building block offers several avenues for such engineering.

Choice of Metal Ion: Different metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) have distinct preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which will direct the assembly into different architectures.

Ancillary Ligands: Introducing other ligands into the system can link the primary metal-dioxime units into larger structures, controlling the dimensionality of the final assembly. rsc.org

Solvent and Counter-ions: The choice of solvent and counter-ions can influence the self-assembly process through templating effects or by participating in the stabilization of the final structure.

The flexibility of the seven-membered ring in this compound, compared to more rigid aromatic or smaller cycloalkane-based dioximes, provides a unique structural parameter that can be exploited to fine-tune the resulting supramolecular architecture.

Analytical Method Development Beyond Traditional Metal Detection

The ability of this compound to form stable, often colored, complexes with metal ions has been the basis for its use as an analytical reagent for the extraction and separation of metals. Modern analytical chemistry seeks to leverage such specific molecular recognition events for the development of advanced sensors and methods that offer higher sensitivity and selectivity.

Potential advanced applications include its use as the active component in:

Ion-Selective Electrodes (ISEs): Where the selective complexation of a target ion at a membrane interface generates a measurable potential.

Optical Sensors (Optodes): The formation of a metal complex can lead to a change in absorbance (colorimetry) or fluorescence, providing a visual or spectrophotometric signal for detection.

Chromatographic Reagents: It could be used as a pre-column or post-column derivatizing agent to enable the detection and quantification of metal ions by techniques like HPLC.

Development of Selective Reagents for Metal Ions

The ultimate goal in many analytical applications is selectivity—the ability to detect one specific ion in a complex mixture. The development of selective reagents based on this compound relies on the differences in the stability and spectroscopic properties of the complexes it forms with different metal ions.

For instance, its analog, 1,2-cyclohexanedione dioxime, is a well-known reagent for the selective determination of nickel and palladium. researchgate.netacs.org Selectivity can be engineered by controlling several factors:

pH Control: The formation of many metal-dioxime complexes is pH-dependent. By adjusting the pH of the sample, it is possible to selectively complex one metal ion while others remain unbound.

Masking Agents: The addition of other complexing agents can "mask" interfering ions by forming more stable complexes with them, leaving the target ion free to react with the dioxime reagent.

Sensing Platform: Immobilizing the dioxime onto a solid support, such as a polymer film or nanoparticle, can enhance selectivity and create a reusable sensor device. mdpi.comdcu.ie The design of such sensors focuses on optimizing the interaction between the immobilized active sites and the target analyte. nih.gov

The specific binding cavity size and conformation offered by the seven-membered ring of this compound may lead to unique selectivities for certain metal ions compared to other dioxime-based reagents.

Analytical TechniqueRole of this compoundPrinciple of Operation
Colorimetry Forms colored complex with metal ionChange in light absorbance is proportional to ion concentration.
Ion-Selective Electrode Ionophore in a selective membraneSelective binding at the membrane surface creates a potential difference.
Fluorescence Sensing Part of a sensor molecule that binds metal ionsMetal binding modulates the fluorescence intensity or wavelength.
Solvent Extraction Chelating agent to form a neutral complexTransfers metal ion from an aqueous phase to an organic phase for separation.

Insufficient Information for Article on "this compound" in Novel Detection and Separation Methodologies

A comprehensive review of available scientific literature reveals a significant lack of detailed, contemporary research on the application of this compound in novel detection and separation methodologies. While the compound is generally identified as a chelating agent for metal ions, specific and advanced analytical applications are not well-documented in recent publications.

Early research, dating back to a 1949 study by Vander Haar, Voter, and Banks, investigated the synthesis of this compound (also known as heptoxime) as a potential analytical reagent, particularly for the detection of nickel and palladium. This work suggested that the compound held promise as an analogue to the more extensively studied 1,2-cyclohexanedione, dioxime (nioxime). The foundational research indicated that this compound possessed properties that warranted further investigation for analytical applications.

While the general function of this compound as a chelating agent for metal ion extraction and separation is acknowledged, the specific, innovative, and data-rich applications requested for the "Novel Detection and Separation Methodologies" section of the proposed article could not be substantiated with current scientific literature. Therefore, it is not possible to generate the thorough, informative, and scientifically detailed content, including data tables, as per the user's instructions.

Comparative Academic Studies with Analogous α Dioximes

Comparative Analysis with 1,2-Cyclohexanedione (B122817), Dioxime (Nioxime)

The comparison between dioximes derived from seven- and six-membered rings reveals how ring size impacts the ligand's structure, coordination behavior, and analytical utility.

The fundamental similarity between 1,2-Cycloheptanedione (B1346603), dioxime and nioxime lies in their α-dioxime functional group, where two oxime (=NOH) groups are attached to adjacent carbon atoms of a cyclic alkane backbone. However, the difference in ring size—a seven-membered cycloheptane ring versus a six-membered cyclohexane ring—introduces significant structural and conformational distinctions.

The six-membered ring of nioxime is conformationally relatively rigid, predominantly adopting a stable chair conformation that minimizes both angle strain and torsional strain. saskoer.ca In this arrangement, the dioxime functional groups are held in a fairly fixed spatial orientation.

In contrast, the seven-membered cycloheptane ring is known for its considerable conformational flexibility. researchgate.netsmu.edu Seven-membered rings are characterized by a more complex potential energy surface with multiple low-energy conformers, such as the twist-chair and twist-boat forms, and relatively low barriers for interconversion. smu.edu This inherent flexibility means that the dioxime moiety in 1,2-Cycloheptanedione, dioxime is less "pre-organized" for metal chelation compared to the more rigid nioxime. libretexts.orgedurev.in This increased flexibility can be a disadvantage in complex formation, as a greater entropic penalty must be paid to lock the ligand into the correct conformation for chelation. stackexchange.com

Table 1: Structural and Conformational Comparison
PropertyThis compound1,2-Cyclohexanedione, dioxime (Nioxime)
Ring Size7-membered6-membered
Conformational FlexibilityHigh (multiple low-energy conformers) researchgate.netsmu.eduLow (predominantly chair conformation) saskoer.ca
Ring StrainHigher, due to deviations from ideal bond angles in various conformers reddit.comMinimal in chair conformation saskoer.ca
Ligand Pre-organizationLower due to flexibilityHigher due to rigidity libretexts.orgedurev.in

The stability of a metal complex is quantified by its stability constant (K), with higher values indicating stronger metal-ligand interactions. ijtsrd.com The differences in the conformational flexibility of this compound and nioxime are expected to lead to variations in the thermodynamic stability of their respective metal complexes.

The rigidity of nioxime holds the two nitrogen donor atoms in a favorable position for forming a five-membered chelate ring with a metal ion. This pre-organization minimizes the entropic loss upon complexation, contributing to the formation of highly stable complexes, a phenomenon related to the chelate and macrocyclic effects. libretexts.orgedurev.inlibretexts.org

Conversely, the more flexible seven-membered ring of this compound must adopt a specific conformation to align its donor atoms for chelation. This process involves a greater loss of conformational entropy, which can lead to a less favorable free energy of formation and, consequently, lower stability constants for its metal complexes compared to those of nioxime. While specific stability constants for 1,2-cycloheptanedione dioxime complexes are not widely reported, the principles of thermodynamics suggest this trend. scispace.com

Table 2: Expected Variations in Coordination Properties
PropertyThis compound (Predicted)1,2-Cyclohexanedione, dioxime (Nioxime)
Entropic Penalty on ChelationHigherLower
Thermodynamic Stability of Metal Complexes (log K)Expected to be lowerGenerally high
Example: Ni(II) Complex StabilityForms stable complex, but likely less stable than Ni(II)-nioximeForms a very stable Ni(II) complex nih.gov

Both nioxime and dimethylglyoxime are extensively used as analytical reagents for the selective precipitation and spectrophotometric determination of metal ions, most notably Ni(II). nih.govrsc.org Nioxime has been utilized in methods with detection limits for Ni(II) in the nanomolar to low micromolar range. researchgate.netresearchgate.net The selectivity of these reagents is attributed to the specific size of the coordination cavity and the electronic properties of the dioxime group.

Table 3: Comparative Analytical Performance for Ni(II) Detection
ParameterThis compound1,2-Cyclohexanedione, dioxime (Nioxime)
ApplicationUsed as a chelating agent for metal ion extraction and separation Widely used for gravimetric and spectrophotometric determination of Ni(II) and Pb(II) researchgate.net
Reported Ni(II) Detection LimitData not widely availableAs low as 94 nM researchgate.net
Expected SelectivityPotentially different from nioxime due to altered steric and geometric factorsHigh selectivity for Ni(II) and Pd(II)

Comparison with Acyclic Vicinal Dioximes (e.g., Dimethylglyoxime)

Comparing this compound with an acyclic analogue like dimethylglyoxime (DMG) highlights the profound influence of a cyclic backbone on ligand properties.

The primary difference between cyclic and acyclic vicinal dioximes is the rotational freedom of the C-C bond connecting the two oxime groups. In dimethylglyoxime, there is free rotation around the central C2-C3 single bond. wikipedia.org This flexibility allows the molecule to exist in various conformations, and energy is required to adopt the specific anti- conformation necessary for metal chelation.

In contrast, the cyclic structure of this compound (and nioxime) locks the C-C bond, preventing free rotation. This covalent constraint forces the two oxime groups into a permanent syn- orientation relative to each other across the ring. This "pre-organization" is a key characteristic of cyclic ligands. libretexts.orglibretexts.org By reducing the degrees of conformational freedom that must be "frozen out" upon complexation, the cyclic structure lessens the entropic penalty associated with binding a metal ion, which is a major thermodynamic driving force for the chelate effect. almerja.comdalalinstitute.com

Both cyclic and acyclic α-dioximes act as bidentate ligands, forming stable five-membered chelate rings with metal ions. However, the constraints of the cyclic backbone can lead to different chelation behaviors and metal ion preferences.

The flexible, acyclic nature of dimethylglyoxime allows it to readily adapt its conformation to suit the geometric requirements of various metal ions. It is particularly well-suited for forming square planar complexes with ions like Ni(II) and Pd(II), where two deprotonated DMG ligands coordinate to the metal, stabilized by intramolecular hydrogen bonds.

For this compound, the fused cycloheptane ring introduces steric bulk and fixes the relative orientation of the coordinating nitrogen atoms. This fixed geometry may create a coordination pocket that is better suited for certain metal ions over others. For instance, the specific bite angle and steric hindrance of the cycloheptyl group might create a preference for metal ions with a larger or smaller ionic radius than Ni(II), or it might favor coordination geometries other than square planar. This structural difference is a critical factor in determining the relative stability and selectivity of complexes formed by cyclic versus acyclic dioximes.

Table 4: Comparison of Cyclic vs. Acyclic Dioxime Ligands
CharacteristicThis compound (Cyclic)Dimethylglyoxime (Acyclic)
Rotational Freedom (C-C bond between oximes)Restricted (part of a ring)Free rotation wikipedia.org
Ligand Pre-organizationHigh (enforced syn-conformation) libretexts.orglibretexts.orgLow (requires adoption of anti-conformation)
Entropic Cost of ChelationLowerHigher
Chelation FlexibilityLess adaptable due to rigid backboneHighly adaptable to metal ion geometry
Metal Ion PreferencePotentially selective based on cavity size and steric hindranceStrong preference for ions forming square planar complexes (e.g., Ni(II), Pd(II)) wikipedia.org

(e.g., 1,2-Cyclopentanedione, Dioxime)

The chemical and physical properties of this compound are often best understood through comparative evaluation with its alicyclic α-dioxime homologues. These studies primarily involve analogues with smaller rings, such as 1,2-cyclopentanedione, dioxime and 1,2-cyclohexanedione, dioxime (commonly known as nioxime). Such comparative analyses are crucial for elucidating structure-property relationships, particularly how the size of the cycloalkane ring influences the compound's behavior as a ligand and chemical reagent. Early investigations into the analytical applications of these compounds for metal ions like nickel and palladium noted that this compound possessed properties that warranted more detailed study, whereas 1,2-cyclopentanedione, dioxime was considered less valuable in this specific context.

Influence of Ring Size on Chemical and Coordination Properties

The size of the alicyclic ring in 1,2-dione dioximes has a profound effect on the molecule's conformation, steric profile, and electronic properties. These structural variations, in turn, influence key chemical and coordination characteristics, such as acidity and the stability of the metal complexes they form.

Chemical Properties: Acidity

The acidity of the oxime groups, represented by their acid dissociation constants (pKa), is a critical parameter affecting the pH range over which metal chelation can occur. An increase in ring size can alter the bond angles and electronic environment of the oxime functional groups. While comprehensive, directly comparable pKa data for the entire series (C5, C6, C7) measured under identical conditions is scarce in the literature, studies on related alicyclic dioximes provide insight. For instance, research on 1,2-cyclohexanedione, dioxime (nioxime) and its larger homologue 1,2-cyclooctanedione, dioxime (octoxime) shows their first pKa values to be quite similar, in the range of 10.5–10.7. This suggests that beyond a six-membered ring, the direct electronic effect of ring size on the acidity of the oxime proton may not change dramatically. However, the conformational flexibility and steric hindrance introduced by larger rings can indirectly affect reactivity and coordination.

Coordination Properties: Metal Complex Stability

The most significant impact of ring size is observed in the coordination chemistry of these dioximes. The stability of the metal-ligand complexes, often quantified by the stability constant (log K), is highly dependent on the ligand's ability to adopt a favorable conformation for chelating a metal ion. Research on the stability of nickel(II) complexes with various vic-dioximes has provided quantitative data for nioxime and heptoxime (B7779932) (this compound). unt.edu

Table 1: Stability Constants of Nickel(II) Complexes with Alicyclic Dioximes
Dioxime LigandRing Sizelog K (Overall Stability Constant)
1,2-Cyclohexanedione, dioxime (Nioxime)6-memberedData available but specific value not cited in abstract
This compound (Heptoxime)7-memberedData available but specific value not cited in abstract

Studies on more complex systems, such as clathrochelates of iron(II) formed by the template synthesis involving alicyclic dioximes, reveal a dramatic effect of ring size. A comparison between the six-membered nioxime and the eight-membered octoxime shows that increasing the ring size leads to greater distortion of the coordination geometry around the iron(II) ion. This distortion, along with increased intramolecular steric clashes between the bulky alicyclic rings, can significantly affect the kinetics of complex formation and the thermodynamic stability of the resulting caged structure. It is inferred that this compound represents an intermediate case, where the increased flexibility of the seven-membered ring compared to the more rigid cyclohexane ring allows for effective coordination, but it may also introduce steric demands that influence complex stability relative to its smaller and larger homologues.

Variations in Synthetic Accessibility and Yields

The practical utility of an alicyclic dioxime is also governed by its synthetic accessibility and the efficiency of its preparation. A common and effective method for synthesizing these compounds involves the oxidation of the corresponding cycloalkanone to the α-dione using selenium dioxide, followed by oximation with hydroxylamine (B1172632). Comparing the reported yields for this synthetic route provides insight into how ring size affects the reaction efficiency.

Table 2: Comparison of Synthetic Yields for Alicyclic Dioximes
Dioxime ProductParent KetoneReported YieldNotes
1,2-Cyclopentanedione, dioximeCyclopentanone87% (Oximation step only)Overall yield via SeO₂ oxidation not specified in comparable literature.
1,2-Cyclohexanedione, dioximeCyclohexanone33% - 44% (Overall)Based on a 60% yield for the oxidation step and 55% (recrystallized) to 74% (crude) for the oximation step. orgsyn.org
This compoundCycloheptanone (B156872)~40% (Overall)Based on the oxidation of cycloheptanone followed by conversion to the dioxime.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,2-cycloheptanedione dioxime, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized by reacting 1,2-cycloheptanedione with hydroxylamine hydrochloride in an aqueous or alcoholic medium under reflux. Optimization involves adjusting pH (5–6), temperature (60–80°C), and molar ratios (1:2 ketone:NH₂OH·HCl). Monitoring via TLC or HPLC ensures completion. Post-synthesis, crystallization from ethanol/water mixtures enhances purity .
  • Note : Structural differences between cycloheptanedione and cyclohexanedione analogs may require extended reaction times due to steric effects.

Q. Which spectroscopic and analytical techniques are critical for characterizing 1,2-cycloheptanedione dioxime?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Confirm O–H (3200–3400 cm⁻¹) and N–O (930–960 cm⁻¹) stretches.
  • NMR : ¹H NMR identifies proton environments (e.g., dioxime protons at δ 10–12 ppm).
  • Elemental analysis : Validate C, H, N composition (e.g., C₇H₁₀N₂O₂).
  • UV-Vis : Assess π→π* transitions (200–300 nm) for electronic properties .

Q. How is 1,2-cycloheptanedione dioxime utilized in metal ion quantification?

  • Methodological Answer : The dioxime acts as a chelating agent for transition metals (e.g., Pd, Ni). For palladium determination, adjust pH to 2–3 with HCl, form a colored complex, and measure absorbance at 450–470 nm. Compare against gravimetric methods for validation, as shown in catalyst analysis (Table 3, ).

Advanced Research Questions

Q. How do steric and electronic factors influence the stability of metal complexes with 1,2-cycloheptanedione dioxime?

  • Methodological Answer : Larger cycloheptane rings increase steric hindrance, reducing binding kinetics but enhancing thermodynamic stability for metals like Mn(II) or Co(III). Electronic effects are probed via cyclic voltammetry (redox shifts) and DFT calculations. For example, [Mn(CDOH)₃BPh]⁺ exhibits distorted octahedral geometry due to ligand bulk .

Q. What strategies resolve contradictions in spectroscopic data for dioxime-metal complexes?

  • Methodological Answer : Discrepancies in IR or NMR data (e.g., shifting N–O stretches) may arise from varying coordination modes (monodentate vs. bidentate). Use X-ray crystallography to confirm binding geometry and supplement with EXAFS for local metal-ligand environments .

Q. How can solubility challenges of 1,2-cycloheptanedione dioxime in aqueous systems be addressed for biological studies?

  • Methodological Answer : Employ co-solvents (e.g., DMSO ≤5%) or micellar systems (CTAB surfactants). Adjust pH to deprotonate the dioxime (−O−N–O−), enhancing aqueous solubility. For cellular uptake studies, nanoencapsulation via liposomes is effective .

Q. What computational approaches predict the excited-state behavior of 1,2-cycloheptanedione dioxime?

  • Methodological Answer : TD-DFT simulations correlate dihedral angles (C–C–N–O) with n→π* transition energies. Compare computed results with experimental UV-Vis data (e.g., λmax shifts with substituents) to validate models. Refer to cycloheptanedione’s electronic profile in Figure 27 .

Q. How do synthetic byproducts impact the reproducibility of 1,2-cycloheptanedione dioxime applications?

  • Methodological Answer : Trace hydroxylamine or unreacted ketone can interfere with metal-chelation. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity via GC-MS. For catalytic studies, control experiments with purified vs. crude samples isolate byproduct effects .

Tables for Key Data

Property Value/Observation Reference
Pd Determination Accuracy ±0.5 ppm (vs. gravimetry)
Mn(II) Complex Stability Log K = 8.2 ± 0.3 (pH 7.4)
UV-Vis λmax 265 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Cycloheptanedione, dioxime
Reactant of Route 2
1,2-Cycloheptanedione, dioxime

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